molecular formula C19H18N4O3S B2480551 N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide CAS No. 891108-21-7

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2480551
CAS No.: 891108-21-7
M. Wt: 382.44
InChI Key: JNJCIBMLUBWSBT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (CAS 891108-21-7) is a chemical compound with a molecular formula of C19H18N4O3S and a molecular weight of 382.4 g/mol . This pyrimidine-based scaffold is of significant interest in medicinal chemistry and oncology research. Pyrimidine derivatives are a prominent class of heterocyclic nitrogenous compounds with a demonstrated plethora of applications in anticancer drug development . The specific structure of this compound, which features a pyrimidine core and a pyridine moiety, suggests potential for investigating its activity against various biological targets. Compounds with similar structural motifs have shown promise as potent and selective inhibitors of epigenetic regulators, such as the histone methyltransferase EZH2, which is a key target in oncology for the treatment of B-cell lymphomas and other cancers . Researchers can utilize this high-purity compound for in vitro and in silico studies to explore its mechanism of action, efficacy, and selectivity in various disease models. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-6-8-15(26-2)9-7-13)11-21-19(23)27-12-14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCIBMLUBWSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula: C19H18N4O3S
  • Molecular Weight: 382.4 g/mol
  • CAS Number: 891110-50-2

1. Antimicrobial Activity

Research indicates that compounds with similar structures to N-(4-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine and oxadiazole rings have shown activity against various bacterial strains:

CompoundActivityReference
17a, 17bInhibition of Staphylococcus aureus and Escherichia coliDhumal et al. (2016)
21cAntimycobacterial activity against Mycobacterium tuberculosisVosatka et al. (2018)

These studies suggest that the thioether and pyridine moieties contribute significantly to the antimicrobial efficacy of the compound.

2. Anticancer Properties

The potential anticancer activity of this compound has been explored through various studies focusing on its ability to inhibit cell proliferation in different cancer cell lines. For example:

  • Compounds with similar dihydropyrimidine structures have shown promising results in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
StudyCancer TypeFindings
Kumar et al. (2009)Breast CancerSignificant reduction in cell viability with IC50 values in low micromolar range.
Zhang et al. (2014)Hepatocellular CarcinomaInduced apoptosis through caspase activation.

3. Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission regulation:

EnzymeInhibition TypeReference
AChECompetitive inhibition with IC50 values indicating strong binding affinityOmar et al. (1996)

This property makes it a candidate for further research in neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

A study conducted by Desai et al. (2018) evaluated a series of pyridine-based compounds similar to the target compound for their antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected the potency against resistant strains.

Case Study 2: Anticancer Mechanisms

In a study focusing on the anticancer mechanisms of dihydropyrimidine derivatives, it was found that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core pyrimidine or dihydropyrimidine scaffolds with variations in substituents, enabling comparative analysis:

2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

  • Key Differences: Replaces the pyridin-2-ylmethyl thioether with a 1-amino-1-methylethyl group. Substitutes the methoxyphenyl group with a 4-fluorobenzyl moiety. Introduces a hydroxyl group at the 5-position.
  • Implications: The fluorobenzyl group may enhance lipophilicity and membrane permeability compared to the methoxyphenyl group.

2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

  • Key Differences: Incorporates a cyano group at the 5-position and a nitrobenzothiazole acetamide at the thioether side chain. Retains the 4-methoxyphenyl group.
  • Implications: The nitrobenzothiazole moiety is associated with anticancer activity, particularly in VEGFR-2 inhibition. The cyano group may enhance electron-withdrawing effects, stabilizing the pyrimidine ring .

2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]acetamide

  • Key Differences :
    • Features a thiazole ring linked to the 4-methoxyphenyl group instead of pyridine.
    • Includes an ethyl substituent at the 5-position.
  • Implications: The thiazole ring may improve metabolic stability, while the ethyl group could modulate steric hindrance at the active site. This compound is noted as an ANO1 chloride channel inhibitor .

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

  • Key Differences :
    • Lacks the pyridin-2-ylmethyl thioether and instead has a 4-methylphenyl group at the 4-position.
    • Contains a tetrahydro-pyrimidine ring (saturated at the 1,2,3,4-positions).
  • The 4-methylphenyl group could enhance hydrophobic interactions .

5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Key Differences :
    • Replaces the pyrimidine core with a dihydropyridine ring.
    • Introduces a furyl substituent and a ketone-containing thioether side chain.
  • Implications :
    The dihydropyridine scaffold is associated with calcium channel modulation. The furyl group may confer antioxidant properties .

Key Research Findings

  • Thioether Linkages : The pyridin-2-ylmethyl thioether in the target compound may offer superior hydrogen-bonding capacity compared to alkyl or aryl thioethers, as seen in Compound 2.3 .
  • Methoxyphenyl vs. Fluorophenyl : Fluorinated analogs (e.g., Compound 2.1) often exhibit enhanced bioavailability but may incur higher toxicity risks .
  • Heterocyclic Modifications : Thiazole (Compound 2.3) and nitrobenzothiazole (Compound 2.2) substituents correlate with kinase and ion channel targeting, respectively .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing pyrimidine-5-carboxamide derivatives like this compound?

Answer:
Pyrimidine-5-carboxamide derivatives are typically synthesized via multi-step protocols involving:

  • Condensation reactions to form the pyrimidine core, often using urea/thiourea derivatives and β-keto esters or acids under acidic conditions (e.g., glacial acetic acid) .
  • Thioether formation via nucleophilic substitution, where a thiol group (e.g., pyridin-2-ylmethanethiol) reacts with a halogenated intermediate at the pyrimidine C2 position .
  • Amide coupling at the C5 position using carbodiimide reagents (e.g., HBTU or HATU) with DIPEA or NMM as bases in polar aprotic solvents like DMF .
    Key considerations: Reaction temperature (often reflux conditions) and solvent selection significantly impact yield and purity. Post-synthesis purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) is critical for isolating high-purity crystals .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
Structural validation involves:

  • X-ray crystallography to confirm bond lengths, angles, and dihedral angles (e.g., deviations ≤ 0.224 Å from the pyrimidine plane ). Refinement with SHELX software ensures accurate hydrogen placement via riding models (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) .
  • NMR spectroscopy (1H/13C) to verify substituent integration and coupling patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridine aromatic protons at δ 7.2–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .

Basic: What pharmacological properties are associated with pyrimidine-5-carboxamide derivatives?

Answer:
Pyrimidine-5-carboxamides exhibit diverse bioactivities:

  • Antimicrobial activity : Thioether and carboxamide groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anticancer potential : Pyridine and methoxyphenyl moieties may intercalate DNA or inhibit kinase pathways .
  • Immunomodulatory effects : Structural analogs show activity in cytokine regulation, linked to hydrogen-bonding interactions with protein targets .
    Note: Activity varies with substituents; for example, electron-withdrawing groups (e.g., -Cl) often boost potency compared to methoxy groups .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) to statistically model variables (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in acetic acid/acetic anhydride (1:1) at 110°C for 8–10 hours improves cyclization efficiency .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance amide coupling, while ethanol/ethyl acetate mixtures favor crystallization .
  • Catalyst selection : Lewis acids (e.g., ZnCl2) can accelerate thioether formation by activating electrophilic centers .

Advanced: How should researchers address contradictions in crystallographic data (e.g., polymorphic forms)?

Answer:
Polymorph analysis requires:

  • Comparative crystallography : Calculate dihedral angles (e.g., 12.8° vs. 86.1° for aryl ring orientations ) and hydrogen-bonding patterns (e.g., bifurcated C–H···O vs. C–H···π interactions ).
  • Thermal analysis (DSC/TGA) to assess stability differences between polymorphs.
  • Computational modeling (DFT or MD simulations) to predict energetically favorable conformations .

Advanced: What computational approaches are used to study structure-activity relationships (SAR)?

Answer:
Key methods include:

  • Molecular docking (AutoDock, Glide) to predict binding affinities for targets like kinases or DNA .
  • QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values for methoxyphenyl groups) with bioactivity .
  • Electrostatic potential maps (MEPs) to identify nucleophilic/electrophilic regions influencing reactivity .

Advanced: How can degradation pathways be characterized under varying conditions?

Answer:
Degradation studies involve:

  • Forced degradation (acid/base, oxidative, thermal stress) followed by HPLC-MS to identify breakdown products. For example, oxidation of the thioether to sulfoxide/sulfone derivatives .
  • Kinetic analysis (Arrhenius plots) to determine activation energy (Ea) for hydrolysis or photolysis .
  • Isotopic labeling (e.g., 18O) to trace oxygen incorporation during oxidation .

Advanced: What strategies are employed to resolve low solubility in biological assays?

Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position .
  • Co-crystallization with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous dispersion .
  • Salt formation : React with HCl or sodium citrate to improve ionization in physiological buffers .

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